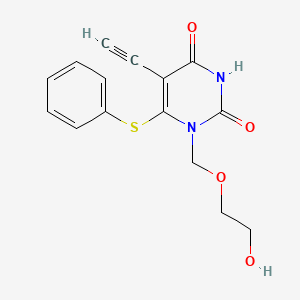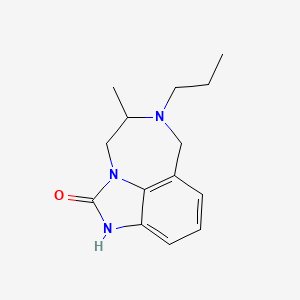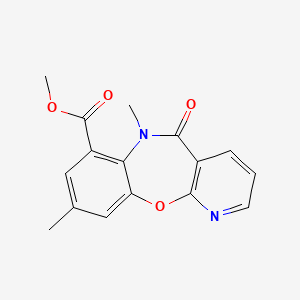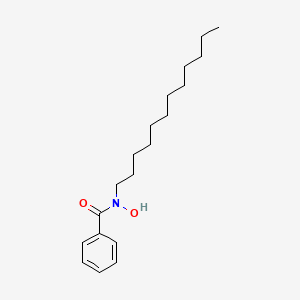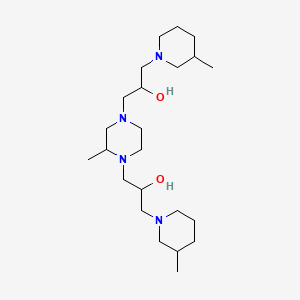
1,1'-(2-Methylpiperazine-1,4-diyl)bis(3-(3-methylpiperidin-1-yl)propan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Methylpiperazine-1,4-diyl)bis(3-(3-methylpiperidin-1-yl)propan-2-ol) is a complex organic compound with significant applications in various scientific fields. This compound features a piperazine core substituted with methyl groups and linked to piperidine rings, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylpiperazine-1,4-diyl)bis(3-(3-methylpiperidin-1-yl)propan-2-ol) typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . The key steps in the synthesis include:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Methylpiperazine-1,4-diyl)bis(3-(3-methylpiperidin-1-yl)propan-2-ol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1’-(2-Methylpiperazine-1,4-diyl)bis(3-(3-methylpiperidin-1-yl)propan-2-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(2-Methylpiperazine-1,4-diyl)bis(3-(3-methylpiperidin-1-yl)propan-2-ol) involves its interaction with specific molecular targets and pathways. The compound’s piperazine and piperidine rings allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: A related compound with similar structural features but different functional groups.
1,4-Bis-(2-hydroxypropyl)-2-methylpiperazine: Another similar compound with hydroxypropyl groups instead of methylpiperidinyl groups.
Uniqueness
1,1’-(2-Methylpiperazine-1,4-diyl)bis(3-(3-methylpiperidin-1-yl)propan-2-ol) is unique due to its specific substitution pattern and the presence of both piperazine and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
6624-14-2 |
|---|---|
Molecular Formula |
C23H46N4O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]-3-methylpiperazin-1-yl]-3-(3-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C23H46N4O2/c1-19-6-4-8-24(12-19)15-22(28)16-26-10-11-27(21(3)14-26)18-23(29)17-25-9-5-7-20(2)13-25/h19-23,28-29H,4-18H2,1-3H3 |
InChI Key |
BJPTXBJPXSMOAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC(CN2CCN(C(C2)C)CC(CN3CCCC(C3)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


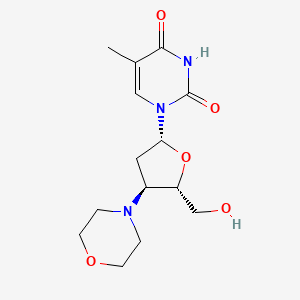
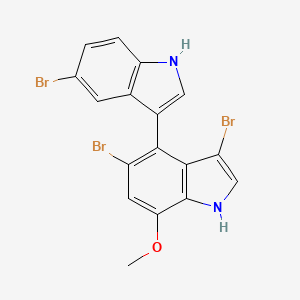
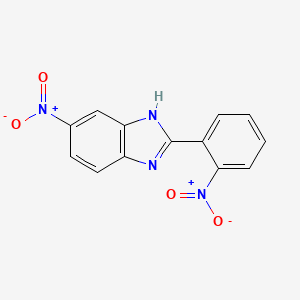
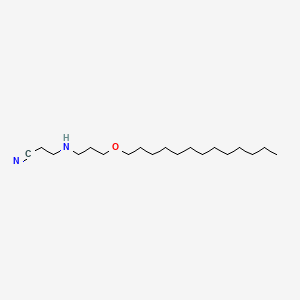
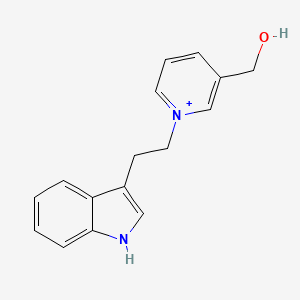
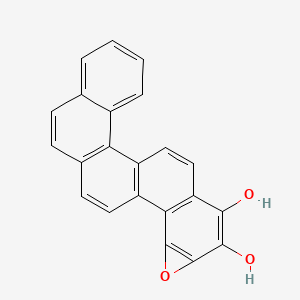
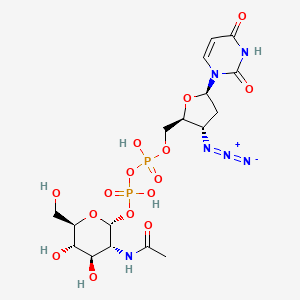
![(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B12790697.png)

